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5-Bromo-4-cyclohexyl-1,3-dimethyl-pyrazole
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Overview
Description
5-Bromo-4-cyclohexyl-1,3-dimethyl-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological and chemical properties. The presence of a bromine atom and a cyclohexyl group in its structure makes it a unique and interesting compound for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-cyclohexyl-1,3-dimethyl-pyrazole typically involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. One common method includes the reaction of 4-cyclohexyl-3,5-dimethyl-1H-pyrazole with bromine in the presence of a suitable solvent and catalyst. The reaction conditions often require controlled temperatures and specific reaction times to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of this compound on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-cyclohexyl-1,3-dimethyl-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazoles, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
5-Bromo-4-cyclohexyl-1,3-dimethyl-pyrazole is a substituted pyrazole derivative with a bromine atom at the 5-position, a cyclohexyl group at the 4-position, and two methyl groups at the 1 and 3 positions of the pyrazole ring. It is a heterocyclic compound known for diverse biological activities and applications in medicinal chemistry, with its unique substitution pattern contributing to distinct chemical properties and potential utility in pharmaceuticals and agrochemicals. Research indicates that this compound exhibits notable biological activities and has been investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent. The compound's mechanism of action is believed to involve interaction with biological targets through its bromine and pyrazole moieties, which can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. The uniqueness of this compound lies in its specific substitution pattern that combines both halogenation and cycloalkyl substitution. This configuration enhances its reactivity profile compared to similar compounds, potentially leading to diverse applications in drug discovery and development.
Scientific Research Applications
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
1,3-Dimethyl-1H-Pyrazole | No halogen substitution | Parent compound without additional substituents |
5-Chloro-1,3-dimethyl-1H-pyrazole | Chlorine atom at the 5-position | Altered reactivity compared to brominated analog |
5-Iodo-1,3-dimethyl-1H-pyrazole | Iodine atom at the 5-position | Larger iodine atom affects reactivity |
4-Cyclohexyl-1H-Pyrazole | Cyclohexyl group without halogen | Simplified structure focusing on cyclohexyl substitution |
Medicinal Chemistry this compound serves as a pharmacophore in drug design.
Pyrazole derivatives as drug candidates Pyrazole derivatives have been recognized for their wide spectrum of biological activities, making them valuable scaffolds in drug discovery . They exhibit anti-inflammatory, antimicrobial, anticancer, antiviral, and enzyme-inhibitory activities .
Anti-inflammatory Agents Several pyrazole derivatives have demonstrated significant anti-inflammatory activity . For instance:
- 1-(4-substitutedphenyl)-3-phenyl-1H-pyrazole-4-carbaldehydes exhibited anti-inflammatory activities comparable to diclofenac sodium .
- N-((5-(4-chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylene)-3,5 bis(trifluoromethyl)aniline (8d) showed anti-inflammatory activity comparable to diclofenac sodium and celecoxib .
- 3-phenyl-N-[3-(4-phenylpiperazin-1yl) propyl]-1H-pyrazole-5-carboxamide derivatives were found to be more potent than ibuprofen in reducing carrageenan-induced rat paw edema .
- 1-(2, 4-Chloroacridine-9-yl)-3-(5-pyridine-4-yl)-(1,3,4-oxadiazol-2-yl-thiomethyl)-pyrazole-5-one showed better anti-inflammatory and analgesic activities compared to phenylbutazone .
- 1-(2,4-dimethoxy-phenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-propenone derivatives exhibited promising IL-6 inhibitory activity .
Antimicrobial Agents Pyrazole derivatives have also shown potential as antimicrobial agents :
- 1,5-diaryl pyrazole with an aliphatic amide pharmacophore displayed antibacterial activity against E. coli, S. aureus, Pseudomonas aeruginosa, and Klebsiella pneumonia .
- Pyrazole containing 2,4-disubstituted oxazol-5-one showed activity against ampicillin and ketoconazole .
- 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives exhibited anti-tubercular and anti-microbial properties .
Antiviral Agents Some pyrazole derivatives have demonstrated antiviral activity :
- 4, 5-disubstituted pyrazole derivatives showed antiviral activity against a broad panel of viruses .
- Substituted pyrazole derivatives showed activity against hepatitis A virus and Herpes simplex virus type-1 .
Anticancer potential Pyrazole biomolecules have demonstrated anticancer potential :
- Compound 100 showed 70.82% topoisomerase-IIa inhibition (100 µM) and significant anticancer potential against cancer cell lines with IC50 values of 7.01 ± 0.60 .
- Compound 2 showed potential for MCF7, SF-268, and NCI-H460 cell lines with GI50, TGI50, and LC50 values of 3.79, 12.50, and 42.30 µM .
- N,N-bis[(3, 5-dimethylpyrazol-1-yl) methyl]aniline (3) exhibited cytotoxic potential (IC50= 3.25 mg/mL and 17.82 mg/mL) against Hep-2 and P815 cancer cell lines .
- Compound 4 was found to be most potent in countering A549 growth .
- Compound 27 caused significant inhibition of Bel-7402 cells (1.5 times) as compared to established drug cisplatin .
- Compound 28 exhibited significant potential to be considered for inhibition of kinase .
- Compound 30 displayed significant inhibition with an IC .
Mechanism of Action
The mechanism of action of 5-Bromo-4-cyclohexyl-1,3-dimethyl-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and cyclohexyl group contribute to its binding affinity and selectivity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to influence cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid
- 4-Halogeno-3,5-dimethyl-1H-pyrazole-1-carbodithioates
- 3,5-Dimethyl-1-phenyl-1H-pyrazole
Uniqueness
5-Bromo-4-cyclohexyl-1,3-dimethyl-pyrazole is unique due to the presence of both a bromine atom and a cyclohexyl group, which confer distinct chemical and biological properties.
Biological Activity
5-Bromo-4-cyclohexyl-1,3-dimethyl-pyrazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant case studies, research findings, and data tables.
Overview of Biological Activity
Research indicates that this compound exhibits significant biological activities. It has been primarily investigated for its potential as an anticancer agent and an anti-inflammatory agent . The compound's structure, characterized by the presence of a bromine atom and a cyclohexyl group, contributes to its pharmacological properties.
The anticancer activity of this compound is thought to be mediated through multiple mechanisms, including:
- Inhibition of cell proliferation : The compound has shown the ability to inhibit the growth of various cancer cell lines.
- Induction of apoptosis : Studies suggest that it may trigger programmed cell death in cancer cells.
- Disruption of cell cycle : The compound may interfere with the normal progression of the cell cycle, particularly in cancerous cells.
Case Studies and Research Findings
-
In vitro Studies :
- In a study involving various cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer), this compound demonstrated an IC50 value indicating effective inhibition at low concentrations. For instance, it was found to have an IC50 value of approximately 0.39 µM against A549 cells, indicating potent anticancer activity .
- Comparative Analysis :
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has been explored for its anti-inflammatory effects.
Mechanism
The anti-inflammatory action is likely mediated through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
Research Findings
Studies have shown that the compound can significantly reduce inflammation markers in vitro and in vivo models. Its effectiveness was highlighted in experiments where it reduced edema in animal models when administered at therapeutic doses .
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C11H17BrN2 |
---|---|
Molecular Weight |
257.17 g/mol |
IUPAC Name |
5-bromo-4-cyclohexyl-1,3-dimethylpyrazole |
InChI |
InChI=1S/C11H17BrN2/c1-8-10(11(12)14(2)13-8)9-6-4-3-5-7-9/h9H,3-7H2,1-2H3 |
InChI Key |
GRPYGJWJGKSMDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1C2CCCCC2)Br)C |
Origin of Product |
United States |
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